4-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate
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Overview
Description
4-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a brominated benzoate group and a hydrazinylidene moiety, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
Preparation of 4-methylphenoxyacetic acid: This can be achieved through the reaction of 4-methylphenol with chloroacetic acid in the presence of a base.
Formation of 4-methylphenoxyacetyl hydrazide: The acid is then converted to its hydrazide by reacting with hydrazine hydrate.
Condensation with 2-bromobenzoyl chloride: The hydrazide is then reacted with 2-bromobenzoyl chloride in the presence of a base to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the benzoate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 4-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate involves its interaction with specific molecular targets. The hydrazinylidene moiety can form hydrogen bonds or coordinate with metal ions, affecting various biochemical pathways. The brominated benzoate group can participate in electrophilic aromatic substitution reactions, further influencing its activity.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-{2-[(4-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate
- 4-[(E)-{2-[(4-phenylmethoxyphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate
Uniqueness
4-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate is unique due to the presence of the 4-methylphenoxy group, which can influence its reactivity and biological activity
Properties
Molecular Formula |
C23H19BrN2O4 |
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Molecular Weight |
467.3 g/mol |
IUPAC Name |
[4-[(E)-[[2-(4-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-bromobenzoate |
InChI |
InChI=1S/C23H19BrN2O4/c1-16-6-10-18(11-7-16)29-15-22(27)26-25-14-17-8-12-19(13-9-17)30-23(28)20-4-2-3-5-21(20)24/h2-14H,15H2,1H3,(H,26,27)/b25-14+ |
InChI Key |
CUPZYLAUMQGRCP-AFUMVMLFSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Br |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Br |
Origin of Product |
United States |
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